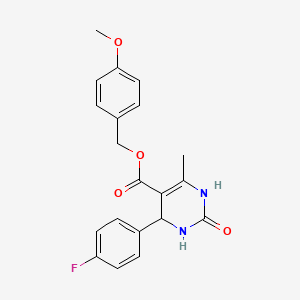![molecular formula C19H24N2O4S B4946141 N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4946141.png)
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a molecular formula of C24H26N2O4S2 This compound is characterized by the presence of methoxyphenyl, methylphenyl, and sulfonyl groups attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation Reaction: The 4-methoxyphenylacetyl chloride is then reacted with glycinamide in the presence of a base such as triethylamine to form the intermediate N-[2-(4-methoxyphenyl)ethyl]glycinamide.
Sulfonylation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various biochemical pathways, including those involved in inflammation and pain.
Comparación Con Compuestos Similares
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide: Differing by the presence of an additional methoxy group.
N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide: Differing by the presence of a chloro group instead of a methyl group.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-4-10-18(11-5-15)26(23,24)21(2)14-19(22)20-13-12-16-6-8-17(25-3)9-7-16/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQILXSMTQAVUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea](/img/structure/B4946070.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4946073.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4946078.png)
![[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone](/img/structure/B4946088.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4946093.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4946098.png)
![(cyclopropylmethyl)[(2-methoxy-1-naphthyl)methyl]propylamine](/img/structure/B4946109.png)
![[(4-fluorophenyl)-phenylmethyl]urea](/img/structure/B4946110.png)
![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4946113.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4946120.png)
![N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4946127.png)
![N-(5-butyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B4946147.png)

![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4946164.png)
